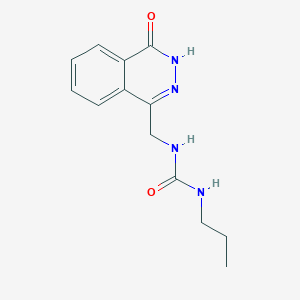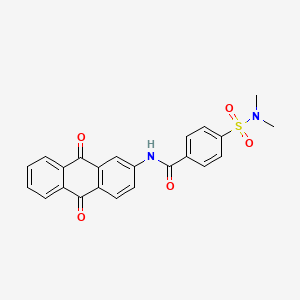![molecular formula C21H15ClN2S B2617591 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine CAS No. 338403-97-7](/img/structure/B2617591.png)
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine is a chemical compound with the molecular formula C22H17ClN2S It is known for its unique structural features, which include a phthalazine core substituted with a benzyl group and a 4-chlorophenylsulfanyl group
Méthodes De Préparation
The synthesis of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine typically involves the following steps:
Starting Materials: The synthesis begins with phthalazine, benzyl chloride, and 4-chlorothiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Synthetic Route: The benzylation of phthalazine is followed by the thiolation with 4-chlorothiophenol to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.
Analyse Des Réactions Chimiques
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include sulfoxides, sulfones, and substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Molecular Targets: Enzymes involved in oxidative stress, signaling pathways, or metabolic processes.
Pathways: The compound may modulate pathways related to cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine can be compared with similar compounds such as:
1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine: Differing by the substitution of a methyl group instead of a chlorine atom.
1-Benzyl-4-[(4-fluorophenyl)sulfanyl]phthalazine: Differing by the substitution of a fluorine atom instead of a chlorine atom.
1-Benzyl-4-[(4-bromophenyl)sulfanyl]phthalazine: Differing by the substitution of a bromine atom instead of a chlorine atom.
Propriétés
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)sulfanylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2S/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPJHUYMXRMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(3-phenylpropyl)urea](/img/structure/B2617508.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2617510.png)
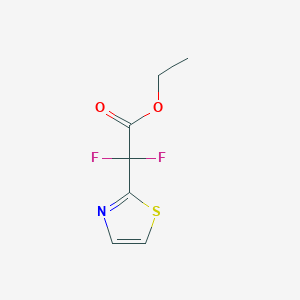
![N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2617512.png)
![ethyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2617516.png)
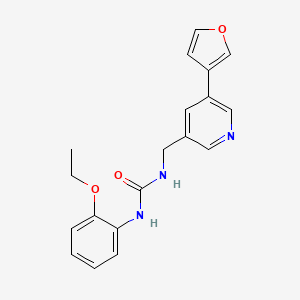
![1-(6-{[(2,3-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)
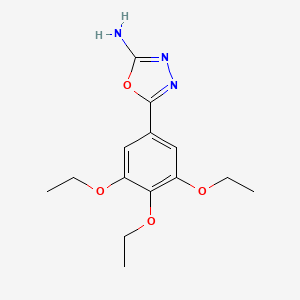
![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)
![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)
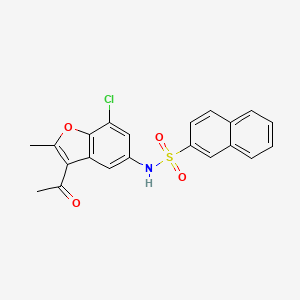
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2617527.png)
